molecular formula C15H26ClN B1180885 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 1713-68-4

1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea

Cat. No.: B1180885
CAS No.: 1713-68-4
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of salicylidene and thiosemicarbazide, featuring dichloro substitutions on the salicylidene ring and a phenyl group attached to the thiosemicarbazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea typically involves the condensation reaction between 3,5-dichlorosalicylaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups on the salicylidene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is unique due to its combination of dichloro substitutions and the thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

1713-68-4

Molecular Formula

C15H26ClN

Molecular Weight

0

Origin of Product

United States

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